Di-tert-butoxydiethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butoxydiethoxysilane is a chemical compound that is widely used in the field of materials science and chemistry. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 310.47 g/mol. This compound has a wide range of applications in various industries due to its unique properties.
Wirkmechanismus
The mechanism of action of di-tert-butoxydiethoxysilane is not well understood. However, it is believed that the compound reacts with water to form silanol groups, which can then condense to form siloxane bonds. This process leads to the formation of silica nanoparticles or mesoporous silica materials.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of di-tert-butoxydiethoxysilane. However, it is considered to be relatively non-toxic and has low acute toxicity. It is not expected to cause any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Di-tert-butoxydiethoxysilane has several advantages for lab experiments. It is easy to handle, has good solubility in organic solvents, and can be easily purified through fractional distillation. However, the compound is highly reactive and can hydrolyze in the presence of water, which can make handling and storage challenging.
Zukünftige Richtungen
There are several future directions for the use of di-tert-butoxydiethoxysilane in scientific research. One potential application is in the synthesis of silica-based materials for use in energy storage devices such as lithium-ion batteries. Another potential application is in the synthesis of silica-based materials for use in water treatment and purification. Additionally, di-tert-butoxydiethoxysilane may have potential applications in the synthesis of silica-based materials for use in biomedical applications such as drug delivery and tissue engineering.
In conclusion, di-tert-butoxydiethoxysilane is a versatile chemical compound that has a wide range of applications in various industries. Its unique properties make it an important precursor for the synthesis of various materials. While there is limited research on its biochemical and physiological effects, it is considered to be relatively non-toxic and has low acute toxicity. There are several future directions for the use of di-tert-butoxydiethoxysilane in scientific research, including energy storage, water treatment, and biomedical applications.
Synthesemethoden
Di-tert-butoxydiethoxysilane can be synthesized through the reaction of diethoxydimethylsilane with tert-butanol under acidic conditions. The reaction yields a mixture of mono- and di-tert-butoxydiethoxysilane, which can be separated through fractional distillation.
Wissenschaftliche Forschungsanwendungen
Di-tert-butoxydiethoxysilane is widely used in scientific research as a precursor for the synthesis of various materials. It is used to prepare silica nanoparticles, which have applications in drug delivery, imaging, and sensing. It is also used in the synthesis of mesoporous silica materials, which have applications in catalysis, adsorption, and separation.
Eigenschaften
CAS-Nummer |
18151-86-5 |
---|---|
Produktname |
Di-tert-butoxydiethoxysilane |
Molekularformel |
C12H28O4Si |
Molekulargewicht |
264.43 g/mol |
IUPAC-Name |
ditert-butyl diethyl silicate |
InChI |
InChI=1S/C12H28O4Si/c1-9-13-17(14-10-2,15-11(3,4)5)16-12(6,7)8/h9-10H2,1-8H3 |
InChI-Schlüssel |
GQUUKQQWGMHLQK-UHFFFAOYSA-N |
SMILES |
CCO[Si](OCC)(OC(C)(C)C)OC(C)(C)C |
Kanonische SMILES |
CCO[Si](OCC)(OC(C)(C)C)OC(C)(C)C |
Andere CAS-Nummern |
18151-86-5 |
Synonyme |
Silicic acid di(tert-butyl)diethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.